![molecular formula C19H16FN3O3S B2614768 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 893381-23-2](/img/structure/B2614768.png)
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an imidazole ring, a sulfanyl group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall polarity, shape, and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the imidazole ring might participate in nucleophilic substitution reactions, while the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
Studies have explored analogs as potent and efficacious inhibitors of PI3Kα and mTOR, indicating their potential in cancer therapy due to their ability to inhibit critical pathways involved in cancer cell growth and survival. For example, modifications of such compounds have been investigated to improve metabolic stability, which is crucial for their effectiveness and safety as therapeutic agents (Stec et al., 2011).
Antiprotozoal Activity
Compounds with similar structural motifs have shown significant activity against protozoal infections, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This suggests their potential as new antiprotozoal agents, providing alternatives to existing treatments and addressing drug resistance issues (Pérez‐Villanueva et al., 2013).
Anticancer Activity
Several derivatives have been synthesized and evaluated for their anticancer activity, with some showing considerable efficacy against various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies. The structural diversity allows for targeting a range of cancer types, offering hope for treatments with fewer side effects and better patient outcomes (Yurttaş et al., 2015).
Antimicrobial Activity
Research has also uncovered the antimicrobial potential of related compounds, demonstrating significant activity against bacteria and fungi. This suggests their application in addressing infectious diseases and the growing problem of antimicrobial resistance (Badiger et al., 2013).
Mechanism of Action
- The primary target of this compound is the cyclooxygenase (COX) enzyme. COX enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are involved in various biological responses, including inflammation, pain, and fever regulation .
- Specifically, this compound interacts with both COX1 and COX2 isoforms. COX1 maintains constant functions in the cardiovascular and gastrointestinal systems, while COX2 is induced during inflammation and contributes to pain and inflammation .
- The inhibition of COX1 may impact cardiovascular and gastrointestinal functions, while COX2 inhibition targets inflammation and pain .
- By inhibiting COX, this compound disrupts this cascade, reducing the production of inflammatory mediators .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is orally administered and absorbed in the gastrointestinal tract. It distributes to various tissues, including sites of inflammation. Metabolism occurs primarily in the liver. Elimination occurs via urine and feces. The compound’s bioavailability depends on its solubility, stability, and metabolism .
Result of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-3-1-2-4-15(14)22-18(24)11-27-19-21-7-8-23(19)10-13-5-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNGYMSUOPKGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

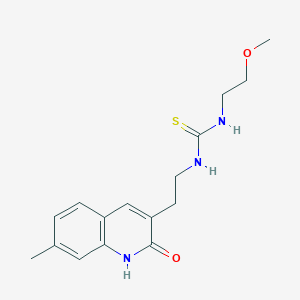
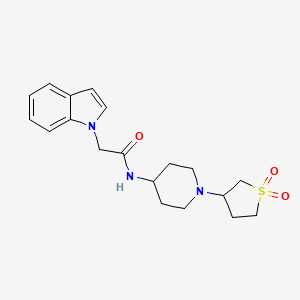
![[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2614689.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2614690.png)
![1-{[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2614691.png)
![N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2614692.png)

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2614695.png)
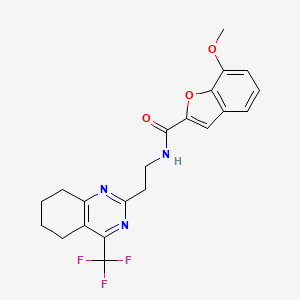
![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2614698.png)
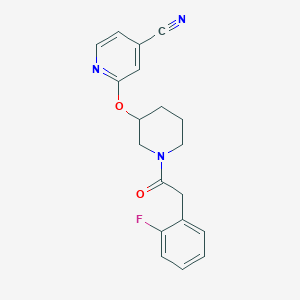
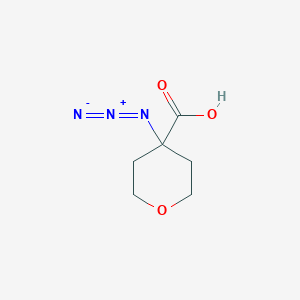
![2-[3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2614707.png)
